1-(3-methoxypyrazin-2-yl)ethanone
Description
1-(3-Methoxypyrazin-2-yl)ethanone is a pyrazine derivative characterized by a methoxy group (-OCH₃) at position 3 and an ethanone (acetyl) group at position 2 of the pyrazine ring. Pyrazine-based compounds are notable for their aromaticity and versatility in pharmaceuticals, agrochemicals, and flavor chemistry.
Properties
IUPAC Name |
1-(3-methoxypyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-7(11-2)9-4-3-8-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHPTBBODFBKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337193 | |
| Record name | 1-(3-Methoxy-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56343-40-9 | |
| Record name | 1-(3-Methoxy-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-methoxypyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyrazine with acetaldehyde (ethanal) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-methoxypyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(3-methoxypyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and pyrazine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues on Pyrazine and Related Heterocycles
Substituent Variations on Pyrazine
- 1-(3-Methylpyrazin-2-yl)ethanone (2-Acetyl-3-methylpyrazine): Structure: Methyl (-CH₃) at position 3 instead of methoxy. Properties: Reduced polarity compared to the methoxy analogue, leading to lower solubility in polar solvents. This compound is used in flavor industries due to its nutty/roasted aroma . Synthesis: Prepared via Friedel-Crafts acylation or direct alkylation of pyrazine derivatives.
- 2-(Methylamino)-1-(pyrazin-2-yl)ethanone: Structure: Methylamino (-NHCH₃) at position 2 of the pyrazine ring. Properties: Introduces basicity, altering solubility and reactivity. It serves as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .
Heterocyclic Analogues
- 1-(3-Methylquinoxalin-2-yl)ethanone: Structure: Quinoxaline (a bicyclic system) with a methyl group at position 3. Properties: Enhanced aromaticity and planarity compared to pyrazine derivatives. Used in optoelectronic materials due to extended conjugation .
- 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone: Structure: Isoquinoline core with methoxy and prenyl substituents. Properties: Exhibits antimicrobial activity, attributed to the prenyl group’s lipophilicity, which enhances membrane penetration .
Functional Group Comparisons in Aromatic Ethanones
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Structure: Phenolic ring with hydroxyl (-OH) and methoxy groups. Properties: Higher α-glucosidase inhibitory activity (IC₅₀ = 8.2 µM) compared to methoxy-only analogues, demonstrating the synergistic effect of hydroxyl groups .
- 1-(1H-Pyrrol-2-yl)ethanone: Structure: Pyrrole ring with an ethanone group. Properties: Contributes to "taro-like" aromas in food chemistry but lacks the electron-deficient character of pyrazines, reducing its utility in medicinal chemistry .
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(3-Methoxypyrazin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
This compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the pyrazine ring, such as this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of methoxypyrazine demonstrated effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Methoxypyrazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL | |
| Candida albicans | 0.0048 mg/mL |
The above table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that this compound exhibited selective cytotoxicity against various human cancer cell lines, with a particular emphasis on its effectiveness against breast and lung cancer cells.
Case Study: Cytotoxicity Evaluation
A series of assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- HeLa: 25 µM
These findings suggest that this compound has potential as an anticancer agent, particularly in targeting breast and lung cancers .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular processes in both microbial and cancer cells. Preliminary studies suggest that it may inhibit protein synthesis and induce apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
